2-Bromo-4-(4-methylphenyl)-1-butene
Description
Contextualization within Organobromine Chemistry
Organobromine compounds are organic molecules containing one or more carbon-bromine bonds. wikipedia.org This class of compounds is of significant interest in organic chemistry due to the unique reactivity imparted by the bromine atom. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity makes organobromides valuable precursors for a wide array of chemical transformations.
The utility of organobromine compounds spans various applications, from pharmaceuticals and agrochemicals to materials science. wikipedia.orgnih.gov In nature, a diverse range of organobromine compounds is produced by marine organisms, highlighting their biological relevance. rsc.org In the laboratory, the controlled introduction of a bromine atom into an organic framework provides a strategic handle for subsequent functionalization, enabling the construction of intricate molecular structures.
Significance of Substituted Vinyl Bromides as Synthetic Intermediates
Within the broader class of organobromides, vinyl bromides—compounds where a bromine atom is attached to a carbon-carbon double bond—are particularly important synthetic intermediates. Their significance lies in their ability to participate in a variety of cross-coupling reactions, most notably those catalyzed by transition metals like palladium. rsc.orgrsc.org These reactions, such as the Suzuki, Stille, and Heck couplings, allow for the formation of new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.
The presence of the bromine atom on the double bond of a vinyl bromide allows for the regioselective and stereoselective introduction of new functional groups. This level of control is crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific three-dimensional arrangements of atoms are often required for activity. The reactivity of vinyl bromides can be tuned by the nature of the substituents on the double bond, making them a versatile tool for synthetic chemists. rsc.orgrsc.org For instance, palladium-catalyzed C-N bond formation can convert vinyl bromides into enamines, which can then participate in further reactions like Michael additions. rsc.orgrsc.org
Structural Features and Nomenclature Considerations of 2-Bromo-4-(4-methylphenyl)-1-butene
The chemical structure of this compound is characterized by a butene chain with a bromine atom at the second carbon and a 4-methylphenyl (also known as a p-tolyl) group at the fourth carbon. The double bond is located between the first and second carbons.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for alkenes, the naming of this compound follows a systematic approach: libretexts.orgquimicaorganica.netvanderbilt.edubyjus.comlibretexts.org
Identify the parent chain: The longest carbon chain containing the double bond is a butene chain.
Number the chain: The chain is numbered from the end that gives the double bond the lowest possible number. In this case, the double bond is at position 1.
Identify and number the substituents: A bromine atom is on the second carbon (2-bromo), and a 4-methylphenyl group is on the fourth carbon (4-(4-methylphenyl)).
Assemble the name: The substituents are listed alphabetically, followed by the name of the parent chain.
This systematic approach ensures an unambiguous name that precisely describes the molecule's connectivity.
Below is a table summarizing the key structural features of this compound and its isomers for which data is available.
| Property | This compound | 2-Bromo-4-(2-methylphenyl)-1-butene | 4-(2-bromophenyl)-2-methyl-1-butene |
| Molecular Formula | C₁₁H₁₃Br | C₁₁H₁₃Br nih.gov | C₁₁H₁₃Br uni.lu |
| Molecular Weight | 225.13 g/mol | 225.13 g/mol nih.gov | 224.02 g/mol uni.lu |
| IUPAC Name | This compound | 2-Bromo-4-(2-methylphenyl)-1-butene nih.gov | 1-bromo-2-(3-methylbut-3-enyl)benzene uni.lu |
| CAS Number | Not available | 6502-17-6 | Not available |
It is important to note the distinction between this compound and its isomers, such as 4-bromo-2-methyl-1-butene, where the substitution pattern is different. nih.gov The specific placement of the substituents in this compound influences its electronic properties and steric environment, which in turn dictates its reactivity in synthetic transformations.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMVALAAPGENLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641127 | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-22-8 | |
| Record name | 1-(3-Bromo-3-buten-1-yl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4 4 Methylphenyl 1 Butene
Retrosynthetic Analysis of the 2-Bromo-4-(4-methylphenyl)-1-butene Skeleton
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. masterorganicchemistry.comyoutube.com This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.
Disconnection Strategies for Vinyl Bromides
Vinyl bromides, such as the target molecule, can be conceptually disconnected in several ways. A primary disconnection strategy involves breaking the carbon-bromine (C-Br) bond. This leads to a vinyl cation synthon and a bromide ion. However, vinyl cations are generally unstable intermediates. A more viable approach is to consider the vinyl bromide as arising from an alkene precursor through an addition or substitution reaction.
Another effective retrosynthetic strategy for vinyl bromides is to disconnect the carbon-carbon double bond, which could be formed via Wittig-type reactions or other olefination methods. However, for the specific target, this compound, a more direct approach is to consider the addition of a bromine source across a double bond or a substitution reaction at an allylic position. This leads to the identification of a key precursor.
| Disconnection Approach | Precursor Type | Forward Reaction |
| C-Br Bond Cleavage | Alkene | Bromination |
| C=C Bond Cleavage | Carbonyl Compound & Phosphonium Ylide | Wittig Reaction |
| C-C Single Bond Cleavage | Aryl Halide & Alkene | Heck Coupling |
Table 1: General Retrosynthetic Disconnection Strategies for Vinyl Bromides. This table outlines common retrosynthetic approaches for the synthesis of vinyl bromides, highlighting the precursor types and the corresponding forward synthetic reactions.
Identification of Key Precursors (e.g., 4-(4-methylphenyl)-1-butene)
Based on the disconnection strategies, a logical and readily accessible precursor for this compound is 4-(4-methylphenyl)-1-butene. This alkene provides the necessary carbon skeleton and a reactive double bond that can be functionalized to introduce the bromine atom at the desired position.
The synthesis of 4-(4-methylphenyl)-1-butene itself can be achieved through various methods, such as the Grignard coupling of allyl bromide with 4-methylbenzyl magnesium bromide.
Direct Bromination Approaches
With 4-(4-methylphenyl)-1-butene identified as a key precursor, several direct bromination methods can be considered to synthesize this compound. The choice of method will determine the regioselectivity and stereochemistry of the final product.
Regioselective Bromination of Alkene Precursors
The addition of hydrogen bromide (HBr) to an unsymmetrical alkene like 4-(4-methylphenyl)-1-butene can proceed via two different mechanisms, leading to different constitutional isomers.
Markovnikov Addition: In the absence of radical initiators, the electrophilic addition of HBr follows Markovnikov's rule. The proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation at the C2 position. Subsequent attack by the bromide ion would yield 2-bromo-4-(4-methylphenyl)butane, not the desired vinyl bromide. To obtain the target vinyl bromide via an addition-elimination sequence, a different approach is needed. One possibility is the addition of bromine (Br2) to form a dibromide, followed by selective elimination.
Anti-Markovnikov Addition: In the presence of peroxides (ROOR) and light or heat, the addition of HBr proceeds via a free radical mechanism. chemistrysteps.comlibretexts.org The bromine radical adds to the less substituted carbon of the double bond (C1), leading to a more stable secondary radical at C2. Abstraction of a hydrogen atom from HBr then yields 1-bromo-4-(4-methylphenyl)butane. This is also not the desired product.
However, allylic bromination offers a direct route to a related vinyl bromide.
Stereochemical Control in Halogenation Reactions
The addition of bromine (Br2) to an alkene typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond. nih.gov If the subsequent elimination of HBr to form the vinyl bromide can be controlled, this could offer a stereoselective route. However, for a terminal alkene like 4-(4-methylphenyl)-1-butene, the initial addition of Br2 would lead to a 1,2-dibromide. Subsequent E2 elimination would likely yield a mixture of E and Z isomers of the vinyl bromide, with the stereochemical outcome dependent on the reaction conditions and the conformation of the substrate.
| Reaction | Reagents | Stereochemistry |
| Electrophilic Addition of Br2 | Br2, CCl4 | anti-addition |
| Radical Addition of HBr | HBr, ROOR | Mixture of syn and anti |
Table 2: Stereochemical Outcomes in Alkene Bromination. This table summarizes the typical stereochemical outcomes for the electrophilic and radical addition of bromine and hydrogen bromide to alkenes.
Radical Bromination Pathways
A more direct and regioselective method to introduce a bromine atom at the allylic position (C3) is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). chemistrysteps.comlibretexts.orgchadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism.
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen from 4-(4-methylphenyl)-1-butene to form a resonance-stabilized allylic radical. This radical can exist in two resonance forms. Reaction of this radical with Br2 (generated in low concentrations from the reaction of HBr with NBS) can then lead to two possible products: 3-bromo-4-(4-methylphenyl)-1-butene and 1-bromo-4-(4-methylphenyl)-2-butene. The desired product, this compound, is not directly formed through this pathway.
To synthesize the target compound, an alternative strategy could involve the isomerization of the double bond of 4-(4-methylphenyl)-1-butene to an internal position, followed by a controlled bromination reaction. Another possibility is a two-step sequence involving the addition of HBr under Markovnikov conditions to form 2-bromo-4-(4-methylphenyl)butane, followed by a controlled elimination reaction to generate the desired terminal alkene. However, controlling the regioselectivity of the elimination to favor the less stable terminal alkene (Hofmann product) over the more stable internal alkene (Zaitsev product) would be challenging.
A plausible, albeit indirect, route to this compound could involve the conversion of a suitable ketone precursor, such as 4-(4-methylphenyl)butan-2-one, to the corresponding vinyl bromide.
| Reagent | Conditions | Major Product(s) from 4-(4-methylphenyl)-1-butene |
| HBr | Dark, no peroxides | 2-Bromo-4-(4-methylphenyl)butane |
| HBr | Light, peroxides | 1-Bromo-4-(4-methylphenyl)butane |
| NBS, light/heat | CCl4 | 3-Bromo-4-(4-methylphenyl)-1-butene & 1-Bromo-4-(4-methylphenyl)-2-butene |
Table 3: Regioselectivity of Bromination Reactions on 4-(4-methylphenyl)-1-butene. This table outlines the expected major products from the reaction of 4-(4-methylphenyl)-1-butene with different brominating agents and conditions, highlighting the regiochemical outcomes.
Indirect Synthesis via Functional Group Transformation
Indirect methods involving the transformation of existing functional groups offer reliable pathways to vinyl bromides. These routes often start from readily available carbonyl compounds or proceed through the derivatization of bromoalkyl precursors.
Carbonyl compounds are common precursors for the synthesis of vinyl bromides. One established method involves the conversion of enolizable ketones into vinyl halides. organic-chemistry.org For the target molecule, a plausible precursor is 4-(p-tolyl)butan-2-one. The synthesis can proceed through the formation of an enol intermediate, such as a vinyl phosphate or vinyl triflate, which is then converted to the corresponding vinyl bromide.
Another approach involves the direct reaction of a ketone with a brominating agent. For instance, propiophenone derivatives can be used as starting materials. safrole.com The synthesis of 2-Bromo-4′-methylpropiophenone, a related α-bromoketone, is readily achieved through the bromination of 4′-methylpropiophenone. safrole.com While this produces an α-bromoketone rather than a vinyl bromide directly, such intermediates can be further transformed. A more direct conversion of ketones to vinyl bromides can be achieved using reagents like those based on triphenylphosphine and a bromine source. organic-chemistry.org
A general strategy for converting ketones to vinyl halides is summarized in the table below.
| Starting Material | Reagent(s) | Product Type | Reference |
| Enolizable Ketones | (PhO)₃P-Halogen | Vinyl Halide | organic-chemistry.org |
| α,β-Unsaturated Carbonyls | NBS-Et₃N • 3 HBr, K₂CO₃ | Bromo-enone | organic-chemistry.org |
| Aldehydes/Ketones | 1. Vinylmagnesium bromide, 2. NbBr₅ | Allylic Bromide | nih.gov |
This table presents general methods for synthesizing vinyl halides and related compounds from carbonyl precursors.
Elimination reactions, particularly the dehydrobromination of vicinal dibromides (containing bromine atoms on adjacent carbons), are a popular and effective method for preparing vinyl bromides. nih.gov This strategy involves a two-step process: the bromination of an alkene to form a dibromoalkane, followed by the elimination of one equivalent of hydrogen bromide (HBr).
For the synthesis of this compound, the required precursor would be 1,2-dibromo-4-(4-methylphenyl)butane. This intermediate can be prepared by the addition of bromine (Br₂) to 4-(4-methylphenyl)-1-butene. The subsequent elimination of HBr is typically promoted by a base. The choice of base and reaction conditions is crucial for controlling the regioselectivity of the elimination to favor the desired 2-bromo-1-alkene product over the 1-bromo-1-alkene isomer.
The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a well-established method for promoting the regioselective elimination of HBr from vicinal dibromides that have an adjacent oxygen-containing functional group. nii.ac.jpresearchgate.net While the target precursor lacks this directing group, DBU is still an effective base for such eliminations. The regioselectivity in substrates without an adjacent heteroatom is often less pronounced but can still provide the desired product. nii.ac.jp
| Base | Substrate Type | Selectivity | Reference |
| DBU | Vicinal dibromide with adjacent O-group | High for 2-bromo-1-alkene | nii.ac.jpthieme-connect.de |
| TBAF | Vicinal dibromide with adjacent O-group | High for 2-bromo-1-alkene | researchgate.net |
| KOH | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | Mixture of isomers | beilstein-journals.org |
This table illustrates various bases used for dehydrobromination reactions to form vinyl bromides.
Catalytic Methods in this compound Synthesis
Catalytic methods, especially those employing transition metals, provide efficient and often highly selective routes to vinyl bromides. These methods can offer milder reaction conditions and access to products that are difficult to obtain through traditional means.
Transition-metal catalysis has opened several avenues for the synthesis of vinyl bromides. One of the most direct methods is the hydrobromination of alkynes. The addition of HBr across the triple bond of an alkyne can yield a vinyl bromide. For the synthesis of this compound, the corresponding alkyne precursor would be 4-(4-methylphenyl)-1-butyne. The addition of HBr to a terminal alkyne can follow either Markovnikov or anti-Markovnikov regioselectivity. To obtain the desired terminal (or 1-bromo) vinyl bromide, anti-Markovnikov addition is required, which can be achieved under radical conditions or through specific catalytic methods. organic-chemistry.orgucalgary.ca Ruthenium catalysts have been shown to effectively catalyze the hydrohalogenation of alkynes to provide Markovnikov products under mild conditions. organic-chemistry.org
Another powerful catalytic strategy involves the conversion of vinyl triflates into vinyl bromides. researchgate.net This method would begin with the ketone precursor, 4-(p-tolyl)butan-2-one, which is first converted to its corresponding vinyl triflate. This intermediate can then undergo a palladium-catalyzed reaction with a bromide source to yield the final product. Palladium complexes with specialized phosphine ligands are often employed to facilitate this transformation. researchgate.net Copper catalysts have also been utilized to convert vinyl iodides into the corresponding bromides with retention of the double bond geometry. organic-chemistry.org
| Catalyst System | Reaction Type | Substrate | Product | Reference |
| Palladium/Dialkylbiaryl phosphine | Halogenation | Vinyl triflate | Vinyl bromide | researchgate.net |
| Ruthenium(III) acetate | Hydrohalogenation | Alkyne | Vinyl bromide (Markovnikov) | organic-chemistry.org |
| Copper iodide/diamine ligand | Halogen Exchange | Vinyl iodide | Vinyl bromide | organic-chemistry.org |
| Palladium(II) acetate | Bromination | Acetylated α-allenic alcohol | 2-bromo-1,3-diene | organic-chemistry.org |
This table summarizes various transition-metal-catalyzed routes for the synthesis of vinyl bromides and related compounds.
The specific molecule, this compound, is achiral. It does not possess any stereocenters, nor does the terminal double bond allow for E/Z isomerism. Therefore, strategies for chiral synthesis are not directly applicable to the preparation of this particular compound.
However, it is noteworthy that methods for the asymmetric synthesis of related chiral vinyl bromides and other halogenated compounds do exist. For example, enantioselective reactions, such as the Reformatsky-type reaction of chiral nonracemic α-bromo-α'-sulfinyl ketones, can produce chiral adducts that lead to enantiomerically pure products. researchgate.net Such strategies are crucial when the target molecule contains stereocenters, but they are not required for the synthesis of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 4 Methylphenyl 1 Butene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants for Vinyl and Alkyl Protons
The ¹H NMR spectrum of 2-Bromo-4-(4-methylphenyl)-1-butene provides critical information about the arrangement of protons in the molecule. The vinyl protons, those directly attached to the double bond, are expected to resonate in the downfield region of the spectrum, typically between 4.5 and 6.5 ppm, due to the deshielding effect of the π-electron system. ucsd.edu The alkyl protons, which include the methylene (B1212753) (CH₂) and methyl (CH₃) groups, will appear further upfield.
The splitting of these signals, known as spin-spin coupling, reveals the number of neighboring non-equivalent protons. libretexts.org This is governed by the n+1 rule, where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons. libretexts.org The magnitude of the separation between the sub-peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz). libretexts.org Typical J-values for vicinal coupling (protons on adjacent carbons) in open-chain alkanes are in the range of 6-8 Hz. libretexts.orglibretexts.org For vinyl systems, coupling constants can vary more widely, from 0 to 18 Hz, depending on the geometric arrangement of the coupled protons. libretexts.org For instance, the signal for the protons on the carbon adjacent to the aromatic ring would likely appear as a triplet, being split by the adjacent methylene group. The methyl protons on the p-tolyl group would appear as a singlet as they have no adjacent non-equivalent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Vinyl H (C1) | 5.0 - 6.0 | Multiplet | - |
| Methylene H (C3) | 2.5 - 3.0 | Multiplet | ~7 |
| Methylene H (C4) | 2.5 - 3.0 | Multiplet | ~7 |
| Aromatic H | 7.0 - 7.3 | Multiplet | - |
| Methyl H (on ring) | ~2.3 | Singlet | - |
This table is based on general principles of ¹H NMR spectroscopy and data for similar structures.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and Quaternary Carbon Assignment
¹³C NMR spectroscopy provides a count of the number of distinct carbon environments within a molecule. libretexts.org The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. Carbons in different functional groups resonate at characteristic chemical shift ranges. libretexts.org
For this compound, the carbon atoms of the C=C double bond are expected to appear in the downfield region of the spectrum, typically between 100 and 150 ppm. docbrown.info The carbon atom bonded to the bromine (C2) will also be significantly deshielded. The aromatic carbons will resonate in a similar range, while the aliphatic carbons (methylene and methyl) will appear at higher field (lower ppm values). Quaternary carbons, which are carbons not bonded to any hydrogens, can be identified as they typically show weaker signals in a standard ¹³C NMR spectrum and would not appear in a DEPT-90 or DEPT-135 spectrum, which distinguishes between CH, CH₂, and CH₃ groups. github.io
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (=CH₂) | 115 - 125 |
| C2 (-C(Br)=) | 135 - 145 |
| C3 (-CH₂-) | 30 - 40 |
| C4 (-CH₂-) | 30 - 40 |
| Aromatic C (quaternary) | 130 - 145 |
| Aromatic CH | 125 - 135 |
| Methyl C (-CH₃) | ~21 |
This table is based on general principles of ¹³C NMR spectroscopy and data for similar structures.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comharvard.edu
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule. For this compound, COSY would confirm the coupling between the vinyl protons and the adjacent methylene protons, as well as the coupling between the two methylene groups.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). github.ioprinceton.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H coupling). github.ioprinceton.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, it could show a correlation between the methylene protons at C4 and the aromatic carbons, confirming their connectivity.
Nuclear Overhauser Effect (n.O.e.) Difference Spectroscopy for Stereochemical Confirmation
Nuclear Overhauser Effect (n.O.e.) difference spectroscopy is a technique used to determine the spatial proximity of atoms within a molecule. researchgate.netresearchgate.net It detects the transfer of nuclear spin polarization from one nucleus to another through space. harvard.edu By irradiating a specific proton and observing which other proton signals are enhanced, one can deduce which protons are close to each other in space, which is invaluable for confirming stereochemistry. In the case of related compounds, n.O.e. has been used to confirm the stereochemistry around the double bond. For instance, in a similar compound, irradiation of a methyl group showed a 2% n.O.e. at a vinyl proton, confirming their Z-configuration. researchgate.net Conversely, the absence of an n.O.e. between other protons can also provide crucial structural information. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info
The IR spectrum of this compound would exhibit characteristic absorption bands. The C=C stretching vibration of the alkene group is expected to appear around 1630-1660 cm⁻¹. researchgate.netresearchgate.netdocbrown.info The C-H stretching vibrations of the vinyl and aromatic protons typically absorb above 3000 cm⁻¹, while the C-H stretching of the alkyl groups (methylene and methyl) appears just below 3000 cm⁻¹. researchgate.netresearchgate.netdocbrown.info The presence of the aromatic ring would be indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 550 and 650 cm⁻¹. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alkene | C=C stretch | 1630 - 1660 |
| Vinyl/Aromatic | C-H stretch | > 3000 |
| Alkyl | C-H stretch | < 3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Alkyl Halide | C-Br stretch | 550 - 650 |
This table is based on established IR correlation charts and data for similar compounds. researchgate.netresearchgate.netdocbrown.infodocbrown.info
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity. researchgate.net The nominal molecular weight of C₁₁H₁₃Br is 224 g/mol , so these peaks would appear at m/z 224 and 226. researchgate.netuni.lu
The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of a bromine atom, leading to a peak at m/z 145 (M⁺ - Br). researchgate.net Another prominent fragmentation would be the benzylic cleavage, resulting in the formation of a tropylium (B1234903) ion or a related stable carbocation, often seen as a base peak at m/z 91. researchgate.net
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Significance |
| 224, 226 | [C₁₁H₁₃Br]⁺ | Molecular ion (M⁺, M⁺+2) |
| 145 | [C₁₁H₁₃]⁺ | Loss of Br |
| 91 | [C₇H₇]⁺ | Tropylium ion (benzylic cleavage) |
This table is based on established fragmentation patterns and data for similar compounds. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. spectrabase.com The specific wavelengths of light absorbed provide valuable information about the molecule's chromophores, which are the parts of the molecule that absorb light. spectrabase.com
In the case of this compound, several chromophores are present: the vinyl bromide group (C=C-Br) and the 4-methylphenyl group. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the vinyl and aromatic π-systems, and n → σ* transitions involving the non-bonding electrons of the bromine atom. nist.gov
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths for unconjugated systems. spectrabase.com The isolated vinyl group in this compound would exhibit such a transition. The 4-methylphenyl group also possesses a π-electron system and will display its own characteristic π → π* absorptions. Due to the insulating CH₂ group between the phenyl ring and the butene moiety, direct conjugation is absent, which will influence the position and intensity of these absorption bands compared to a fully conjugated system like styrene.
The bromine atom in the molecule possesses lone pairs of electrons in non-bonding orbitals (n). These electrons can be excited to a σ* antibonding orbital, resulting in an n → σ* transition. nist.gov Such transitions are generally of lower intensity than π → π* transitions. For alkyl bromides, these transitions are often observed in the UV region. nist.gov
Based on data from analogous compounds, the expected electronic transitions for this compound are summarized in the table below. The exact λmax values can be influenced by the solvent used for the analysis.
| Expected Electronic Transition | Chromophore | Anticipated Wavelength (λmax) Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Vinyl Group (C=C) | ~170-190 | Strong |
| π → π | Phenyl Group | ~200-220 and ~250-270 | Moderate to Strong |
| n → σ* | C-Br Bond | ~200-210 | Weak to Moderate |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint that is unique to its structure. masterorganicchemistry.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to infrared spectroscopy. The Raman spectrum of this compound would display a series of characteristic bands corresponding to the various functional groups and structural features of the molecule.
The most prominent vibrational modes expected in the Raman spectrum include the C=C stretching of the butene group, various vibrational modes of the aromatic ring, C-H stretching and bending vibrations, and the C-Br stretching vibration.
The C=C stretching vibration of the vinyl group is expected to produce a strong and sharp band in the region of 1630-1650 cm⁻¹. The exact position can be influenced by substitution. The aromatic ring will give rise to several characteristic bands, including the ring breathing mode, which is often a strong and sharp peak around 1000 cm⁻¹, and other ring stretching vibrations typically appearing in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net
The aliphatic and aromatic C-H stretching vibrations are expected in the high-frequency region of the spectrum, typically between 2800 and 3100 cm⁻¹. The C-H bending vibrations will appear at lower frequencies. The C-Br stretching vibration is anticipated to be in the lower frequency region of the spectrum, generally below 700 cm⁻¹.
The table below summarizes the expected key vibrational modes for this compound and their anticipated Raman shifts, based on data from structurally related compounds such as 4-phenyl-1-butene, 4-methylstyrene, and vinyl bromide. researchgate.netchemicalbook.comnih.gov
| Vibrational Mode | Functional Group | Anticipated Raman Shift (cm⁻¹) | Relative Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 | Moderate |
| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 2850-3000 | Moderate to Strong |
| C=C Stretch | Vinyl Group | ~1640 | Strong |
| C=C Stretch (Ring) | Phenyl Ring | ~1610, ~1580 | Moderate |
| CH₂ Scissoring | -CH₂- | ~1450 | Weak to Moderate |
| Ring Breathing | Phenyl Ring | ~1000 | Strong |
| C-Br Stretch | Allylic Bromide | 500-650 | Moderate |
Reactivity and Reaction Mechanisms of 2 Bromo 4 4 Methylphenyl 1 Butene
Electrophilic Addition Reactions at the Alkene Moiety
The electron-rich π-bond of the alkene in 2-Bromo-4-(4-methylphenyl)-1-butene is susceptible to attack by electrophiles. savemyexams.comsavemyexams.com Halogenation, particularly with bromine (Br₂) or chlorine (Cl₂), is a characteristic electrophilic addition reaction for alkenes. wikipedia.orgchemistrysteps.com
Mechanistic Pathways of Halogen Addition (Bromonium Ion Intermediates)
The addition of a halogen, such as bromine, to the double bond does not proceed through a simple stepwise addition. Instead, the mechanism involves the formation of a cyclic halonium ion intermediate. lumenlearning.comfiveable.me As a bromine molecule approaches the alkene, the electron density of the π-bond repels the electrons in the Br-Br bond, polarizing it. libretexts.org The alkene's π-electrons then attack the closer, now electrophilic, bromine atom, displacing the other as a bromide ion. libretexts.org Simultaneously, a lone pair of electrons from the attached bromine atom attacks the other carbon of the original double bond, forming a three-membered ring called a bromonium ion. ucalgary.ca This intermediate is a key feature of the reaction. chemistrysteps.com
In the second step of the mechanism, the previously displaced bromide anion acts as a nucleophile and attacks one of the carbons of the cyclic bromonium ion. libretexts.org This attack occurs from the side opposite to the bulky bromonium ion, leading to the opening of the ring. ucalgary.ca
Regioselectivity and Stereoselectivity in Addition Reactions (Anti-Addition)
The attack of the bromide ion on the bromonium ion intermediate has specific stereochemical consequences. Because the nucleophile (Br⁻) attacks the carbon from the face opposite to the bridging bromine atom, the two bromine atoms add to the double bond in an anti-addition fashion. wikipedia.orglumenlearning.com This means they will be on opposite sides of the plane of the original double bond. For instance, the bromination of cyclohexene (B86901) exclusively yields trans-1,2-dibromocyclohexane. chemistrysteps.com
In the case of unsymmetrical alkenes, the addition can also be regioselective. youtube.com The nucleophile will preferentially attack the more substituted carbon of the bromonium ion, as this carbon can better stabilize the partial positive charge that develops in the transition state. chemistrysteps.com
Nucleophilic Substitution Reactions Involving the Vinylic Bromine
The bromine atom in this compound is attached to an sp²-hybridized carbon, making it a vinylic bromide. Vinylic halides are generally unreactive towards traditional SN1 and SN2 nucleophilic substitution reactions. libretexts.orgvaia.com
Exploration of Reaction Mechanisms (e.g., Vinyl Cation Formation, SN1, SN2 pathways)
SN2 Pathway: The SN2 mechanism is highly disfavored for vinylic halides. The incoming nucleophile would need to approach the carbon from the backside, which is sterically hindered by the double bond and the rest of the molecule. libretexts.orgvaia.com The sp² hybridization of the carbon also means the C-Br bond is stronger and shorter than in an alkyl halide. libretexts.org
SN1 Pathway and Vinyl Cation Formation: The SN1 pathway requires the formation of a carbocation intermediate. Vinylic carbocations, where the positive charge resides on a double-bonded carbon, are highly unstable and energetically unfavorable to form. wikipedia.orglibretexts.org While they have been proposed as transient intermediates in some reactions, such as the solvolysis of certain vinyl halides with "super" leaving groups, they are generally not accessible under standard conditions. wikipedia.orgacs.org Studies have shown that even when formed, vinyl cations can be sluggish electrophiles. acs.org Recent research has explored generating vinyl cations under specific conditions, allowing them to participate in reactions like C-H insertion, but this requires specialized reagents. acs.org
Other potential mechanisms for nucleophilic substitution on vinylic halides include addition-elimination and elimination-addition pathways, which are more common when strong electron-withdrawing groups are present on the double bond, or when very strong bases are used. A radical nucleophilic substitution (SRN1) mechanism has also been observed for some vinylic systems. acs.org Theoretical studies have investigated the feasibility of various nucleophilic substitution pathways at vinylic carbons. researchgate.netacs.org
Cross-Coupling Reactions (e.g., Heck, Kumada, Suzuki, Sonogashira) Utilizing the Vinyl Bromide
Despite their low reactivity in traditional substitution reactions, vinylic bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. wikipedia.org
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Heck Reaction | Alkene | Pd(0) complex, Base | Substituted Alkene |
| Kumada Coupling | Grignard Reagent (R-MgBr) | Ni or Pd catalyst | Substituted Alkene |
| Suzuki Reaction | Organoboron compound (e.g., boronic acid) | Pd(0) complex, Base | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | Conjugated Enyne |
Heck Reaction: The Heck reaction couples the vinylic bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. rsc.org This reaction is highly versatile and can tolerate a wide range of functional groups. dicp.ac.cn Visible-light-driven Heck reactions of internal vinyl bromides have been developed, proceeding through a radical pathway. acs.org The choice of ligands for the palladium catalyst can be crucial for achieving high regioselectivity and efficiency. liv.ac.uk
Kumada Coupling: This reaction involves the coupling of the vinylic bromide with a Grignard reagent. wikipedia.orgorganic-chemistry.org Both nickel and palladium catalysts can be used, with palladium often offering better selectivity. nrochemistry.com The Kumada coupling is stereoselective, preserving the stereochemistry of the starting vinyl bromide. nrochemistry.com It has been successfully applied to the coupling of vinyl bromides with various Grignard reagents, including tertiary alkylmagnesium halides. nih.gov The mechanism typically involves oxidative addition of the vinyl bromide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to form the product. nrochemistry.com
Suzuki Reaction: The Suzuki reaction is a widely used cross-coupling method that pairs the vinylic bromide with an organoboron compound, most commonly a boronic acid or ester. rsc.orgwikipedia.org The reaction is catalyzed by a palladium(0) complex in the presence of a base. rsc.org It is known for its mild reaction conditions and high functional group tolerance. acs.orgnih.gov The Suzuki coupling with vinyl bromides proceeds with retention of the double bond's configuration. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the vinylic bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com The Sonogashira coupling is a powerful method for the synthesis of conjugated enynes. wikipedia.org The reactivity of the halide in this coupling follows the order I > OTf > Br > Cl. wikipedia.orgyoutube.com
Radical Reactions of the Vinylic Bromide and Alkene
While ionic reactions are more common for this compound, both the vinylic bromide and the alkene moiety can potentially undergo radical reactions under specific conditions. For instance, as mentioned earlier, visible-light-driven Heck reactions of internal vinyl bromides can proceed through a radical pathway involving a vinyl radical intermediate. dicp.ac.cnacs.org
Mechanistic Investigations of Radical Initiated Processes
Radical-initiated processes involving this compound can be expected to proceed via mechanisms analogous to those observed in similar allylic systems. The presence of an allylic hydrogen atom adjacent to the double bond makes this compound a potential substrate for allylic bromination, particularly when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or light.
The generally accepted mechanism for allylic bromination with NBS involves a radical chain reaction. The process is initiated by the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the allylic position of the substrate. In the case of this compound, this would lead to the formation of a resonance-stabilized allylic radical. This low concentration of bromine radicals favors substitution at the allylic position over addition to the double bond. libretexts.org
The allylic radical intermediate derived from this compound can exist in two resonance forms. This delocalization of the radical can lead to the formation of two isomeric products upon reaction with a bromine radical. The regioselectivity of the bromination would be influenced by the steric hindrance at the two reactive sites of the allylic radical. libretexts.org
Table 1: Postulated Products of Radical Bromination of this compound
| Product Name | Structure | Predicted Relative Yield |
|---|---|---|
| 2,4-Dibromo-4-(4-methylphenyl)-1-butene | Br-CH=C(Br)-CH2-CH(p-tolyl) | Major |
Note: The relative yields are predictive and would need to be confirmed by experimental data.
Cyclization and Rearrangement Reactions
Intramolecular coupling reactions of this compound, particularly those catalyzed by copper, could lead to the formation of cyclic structures. While direct literature on this specific substrate is scarce, analogous copper-catalyzed intramolecular carboetherification reactions of alkenes provide a plausible model for such transformations. nih.gov In a hypothetical intramolecular cyclization, the vinyl bromide moiety could react with the alkene functionality.
A plausible mechanism for a copper-catalyzed intramolecular cyclization could involve the oxidative addition of the C-Br bond to a low-valent copper species. The resulting organocopper intermediate could then undergo an intramolecular carbocupration across the double bond. Subsequent reductive elimination would then furnish the cyclized product and regenerate the copper catalyst. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be a key aspect to investigate.
Halolactonization is an intramolecular cyclization that involves the reaction of an unsaturated carboxylic acid with a halogen. While this compound itself is not a carboxylic acid, it could be a precursor to a substrate suitable for halolactonization. For instance, oxidation of the tolyl methyl group to a carboxylic acid would yield a 4-(1-bromoethenyl)-4-phenylpentanoic acid derivative.
The mechanism of halolactonization is generally understood to proceed through the formation of a halonium ion intermediate by the electrophilic attack of a halogen source (e.g., I2, Br2) on the double bond. nih.gov The intramolecular attack by the carboxylate group on the halonium ion then leads to the formation of a lactone. The stereochemistry of the resulting lactone is often controlled by the stereochemistry of the starting material and the reaction conditions.
Organometallic Transformations and Catalysis
Palladium catalysts are highly effective for a variety of transformations involving vinyl bromides. For this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are expected to be particularly useful for carbon-carbon bond formation at the C2 position.
In a Suzuki coupling, for example, the reaction would proceed through a catalytic cycle involving the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) and subsequent reductive elimination to yield the coupled product. mdpi.comnih.gov
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh3)4, base | 2-Aryl-4-(4-methylphenyl)-1-butene |
| Heck | Alkene | Pd(OAc)2, PPh3, base | Substituted diene |
Note: The specific conditions and yields would depend on the substrates and should be determined experimentally.
Palladium-catalyzed intramolecular reactions are also conceivable. For instance, an intramolecular Heck reaction could lead to the formation of a carbocycle, where the palladium intermediate formed by oxidative addition to the vinyl bromide inserts into the tethered alkene.
Copper-catalyzed reactions offer a complementary approach to palladium-based methods for the transformation of this compound. Copper catalysis is particularly known for C-N, C-O, and C-S bond-forming reactions (Ullmann-type couplings). These reactions would typically involve the coupling of the vinyl bromide with nucleophiles such as amines, alcohols, or thiols. rsc.org
The mechanism of copper-catalyzed cross-coupling reactions is still a subject of active research, but it is generally believed to involve an oxidative addition of the halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. rsc.orgnih.gov
Furthermore, copper-catalyzed intramolecular reactions could also be envisioned. Similar to the palladium-catalyzed variants, an intramolecular cyclization could be initiated by the formation of an organocopper intermediate. nih.gov
Insufficient Information for Comprehensive Analysis of Iron-Catalyzed Reactions of this compound
A thorough review of available scientific literature reveals a significant gap in the documented research concerning the iron-catalyzed reactions of the specific chemical compound, this compound. While the field of iron catalysis is extensive and covers a wide array of transformations, including cross-coupling reactions, detailed studies focusing on this particular substrate are not readily accessible in the public domain.
General principles of iron catalysis suggest potential reactivity pathways for allylic bromides like this compound. Iron catalysts are known to participate in various coupling reactions, such as cross-electrophile coupling, which could theoretically be applied to form new carbon-carbon bonds at the site of the bromine atom. However, without specific experimental data, any discussion of reaction mechanisms, yields, and product distributions for this compound would be purely speculative.
The current body of scientific knowledge provides information on iron-catalyzed reactions of structurally related, but distinct, molecules. For instance, research exists on the iron-catalyzed reactions of aryl halides and other alkyl halides. These studies offer a foundational understanding of how iron complexes can activate carbon-halogen bonds and facilitate bond formation. Nevertheless, the unique structural features of this compound, namely the allylic bromide attached to a substituted butene chain, would significantly influence its reactivity in ways that cannot be directly extrapolated from other systems.
Consequently, the creation of a detailed and scientifically accurate article section on the iron-catalyzed reactions of this compound, complete with data tables and in-depth research findings, is not feasible at this time due to the absence of published research on this specific topic. Further experimental investigation is required to elucidate the behavior of this compound in the presence of iron catalysts.
Computational and Theoretical Investigations of 2 Bromo 4 4 Methylphenyl 1 Butene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For a flexible molecule like 2-Bromo-4-(4-methylphenyl)-1-butene, this involves a conformational analysis to identify the lowest energy conformers.
The structure of this compound features several rotatable bonds, leading to multiple possible conformations. Key rotations would occur around the C-C single bonds of the butene chain and the bond connecting the phenyl ring to the butene moiety.
A computational study on the related compound, 3-bromo-1-butene (B1616935), revealed the existence of three distinct conformers, with energy differences calculated using B3LYP and BLYP methods. researchgate.net The most stable conformer was identified as the one where a hydrogen atom eclipses the double bond. researchgate.net A similar analysis for this compound would likely reveal multiple stable conformers, with their relative energies influenced by steric hindrance between the bromine atom, the methylphenyl group, and the vinyl group, as well as potential weak intramolecular interactions.
Table 1: Hypothetical Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Stability |
| Br-C2-C3-C4 | Rotation around the C2-C3 bond | Significant steric interactions influencing conformer stability. |
| C2-C3-C4-C(phenyl) | Rotation around the C3-C4 bond | Determines the orientation of the p-tolyl group relative to the butene chain. |
| C3-C4-C(phenyl)-C(phenyl) | Rotation of the phenyl ring | Lower energy barrier, but can be influenced by interactions with the butene chain. |
This table is a hypothetical representation of the types of parameters that would be investigated in a conformational analysis. Actual values would require specific DFT calculations.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For this compound, the HOMO would likely be localized on the π-system of the vinyl group and the p-tolyl ring, which are electron-rich regions. The LUMO is expected to be associated with the antibonding orbitals, particularly the C-Br bond, which is a potential site for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. uni-muenchen.de It helps in identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net For this compound, the MEP would likely show negative potential around the bromine atom due to its lone pairs and over the π-system of the aromatic ring and the double bond. Positive potential would be expected around the hydrogen atoms.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic |
| HOMO Energy | Relatively high, indicating electron-donating potential. |
| LUMO Energy | Relatively low, indicating electron-accepting potential. |
| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity. |
| MEP Negative Regions | Around the bromine atom and π-systems. |
| MEP Positive Regions | Around the hydrogen atoms. |
This table presents predicted trends based on the general behavior of similar functional groups. Specific values would require dedicated DFT calculations.
Vibrational Frequency Calculations and Spectral Prediction
Vibrational frequency calculations are performed to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion.
A theoretical vibrational analysis of this compound would predict characteristic stretching and bending frequencies for its functional groups. For instance, one would expect to see:
C=C stretching vibrations for the vinyl group.
C-H stretching vibrations for the aromatic ring, methyl group, and vinyl group.
A C-Br stretching vibration at a lower frequency.
Various bending and torsional modes.
Studies on similar molecules, such as 3-bromo-1-butene researchgate.net and 2,4,6-trimethylphenol (B147578) core.ac.uk, have shown that DFT calculations can provide vibrational frequencies that are in good agreement with experimental spectra after appropriate scaling. core.ac.uk
Ab Initio Quantum Chemical Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. hu-berlin.deaps.org These methods can provide highly accurate results, though they are often more computationally demanding than DFT.
High-Level Energy Calculations and Energetics of Reaction Pathways
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to calculate the energies of molecules and reaction pathways with high accuracy. hu-berlin.de For this compound, these methods could be employed to precisely determine the relative energies of different conformers or to investigate the thermodynamics of potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or addition reactions at the double bond.
Transition State Analysis for Reaction Mechanisms
To understand the kinetics of a chemical reaction, it is necessary to identify the transition state, which is the highest energy point along the reaction coordinate. youtube.comyoutube.com Ab initio calculations are well-suited for locating and characterizing transition state structures.
For this compound, transition state analysis could be applied to various potential reactions. For example, in a nucleophilic substitution reaction, the calculations would model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond, providing the activation energy for the reaction. Similarly, for an electrophilic addition to the double bond, the transition state for the formation of the carbocation intermediate could be investigated.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscapes and dynamic behavior of molecules over time. For this compound, MD simulations would reveal the energetically favorable spatial arrangements (conformations) and the transitions between them.
The conformational flexibility of this compound primarily arises from the rotation around the C2-C3 and C3-C4 single bonds. Based on studies of similar 1-alkenes, such as 1-butene, a complex potential energy surface with multiple minima and transition states is anticipated. youtube.comnih.govchemistryschool.net The key conformations are typically described by the dihedral angle of the carbon backbone.
Staggered Conformations: These arrangements, where the substituents on adjacent carbon atoms are maximally separated, are generally the most stable due to minimized steric repulsion. For a substituted butene, these include the anti (or transoid) and gauche (or skew) conformations. youtube.comnih.gov
Eclipsed Conformations: In these arrangements, substituents on adjacent carbons are aligned, leading to higher energy due to increased steric strain.
The presence of a bulky bromine atom on the C2 carbon and a 4-methylphenyl group at the C4 position would introduce significant steric hindrance, influencing the relative stability of these conformations. The interaction between the voluminous bromine and the phenyl ring, in particular, would likely destabilize conformations where these groups are in close proximity.
MD simulations would allow for the mapping of this conformational landscape, identifying the lowest energy conformers and the energy barriers for interconversion. It is probable that the molecule would predominantly exist in a few low-energy staggered conformations at ambient temperatures, with rapid fluctuations between them.
Below is a representative data table illustrating the kind of information that could be obtained from MD simulations for a substituted butene. The values are hypothetical and based on general findings for similar molecules.
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Hypothetical Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Anti-Staggered | ~180° | 0.0 | ~60% |
| Gauche | ~60° | 0.5 | ~35% |
| Syn-Eclipsed | 0° | >4.0 | <1% |
| Anti-Eclipsed | ~120° | >3.5 | <1% |
Natural Bond Orbital (NBO) Analysis for Bonding and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling the familiar Lewis structures. researchgate.netfaccts.de This method provides valuable insights into the electronic structure, including hybridization, charge distribution, and the nature of intermolecular interactions.
For this compound, an NBO analysis would characterize the key bonding features. It would describe the σ-bonds of the carbon framework and the π-bond of the butene moiety. The C-Br bond is expected to be highly polar, with a significant natural positive charge on the carbon and a corresponding negative charge on the bromine atom due to their difference in electronegativity. The aromatic ring would exhibit a delocalized π-system.
A crucial application of NBO analysis is the quantitative description of intermolecular interactions through second-order perturbation theory. This analysis examines the stabilizing interactions between filled (donor) and empty (acceptor) orbitals of interacting molecules. For this compound, several types of intermolecular interactions would be significant:
Halogen Bonding: The bromine atom can act as a halogen bond donor. This interaction involves the electron-deficient region on the bromine atom (the σ-hole) and an electron-rich site on an adjacent molecule. ump.edu.plrsc.org
π-Stacking and C-H/π Interactions: The 4-methylphenyl group can engage in π-π stacking with other aromatic systems or C-H/π interactions, where a C-H bond points towards the face of the aromatic ring. nih.gov
Dispersion Forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density.
The following interactive table provides a hypothetical summary of the types of intermolecular interactions that NBO analysis could reveal for a dimer of this compound, along with representative stabilization energies (E(2)).
| Interaction Type | Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) |
|---|---|---|---|
| Halogen Bond | Lone Pair (e.g., O, N on another molecule) | σ(C-Br) | 1.0 - 4.0 |
| π-π Stacking | π(C=C) of phenyl ring | π(C=C) of phenyl ring | 0.5 - 2.5 |
| C-H/π Interaction | π(C=C) of phenyl ring | σ*(C-H) | 0.2 - 1.0 |
| Dispersion | Overall molecular interaction | Variable |
Applications and Advanced Synthetic Utility of 2 Bromo 4 4 Methylphenyl 1 Butene
Building Block in Complex Organic Synthesis
As a synthetic building block, 2-Bromo-4-(4-methylphenyl)-1-butene offers two primary points of modification: the vinyl bromide and the aromatic ring. The vinyl bromide is particularly useful for introducing a butenylidene fragment or for subsequent conversion into other functional groups.
Stereoselective Synthesis of Advanced Intermediates
Vinyl bromides are well-established precursors in stereoselective reactions, where the geometry of the double bond can be controlled or can influence the stereochemical outcome of a reaction. A reaction is stereoselective when it preferentially forms one stereoisomer over another. researchgate.net In cases where a reaction is stereospecific, different stereoisomers of the starting material will yield stereoisomerically distinct products. researchgate.net
The vinyl bromide moiety in this compound can participate in transition metal-catalyzed cross-coupling reactions with high retention of configuration. acs.org This allows for the stereospecific synthesis of trisubstituted alkenes, which are common motifs in natural products and pharmaceuticals. acs.orgnih.gov For example, stereoselective synthesis of (E) or (Z)-vinyl bromides can be achieved through various modern synthetic methods, including the bromoboration of alkynes or the halodesilylation of vinylsilanes. organic-chemistry.orgwikipedia.org Once formed, these geometrically defined vinyl bromides can be used to build more complex molecules.
Furthermore, the double bond can undergo stereoselective functionalization. For instance, asymmetric bromofunctionalization of alkenes, often guided by chiral catalysts or auxiliaries, can introduce new stereocenters into the molecule with high selectivity. rsc.orgsfu.carsc.org Such strategies could be applied to derivatives of this compound to create advanced chiral intermediates for asymmetric synthesis. acs.org
Introduction of Branched Alkyl and Aryl Moieties
The structure of this compound is inherently designed to introduce a branched 4-(p-tolyl)butenyl group into a target molecule. Through reactions like palladium-catalyzed cross-coupling, the entire fragment can be attached to another organic molecule, creating significant molecular complexity in a single step. The presence of the tolyl group provides steric bulk and electronic properties that can influence the reactivity and properties of the final product.
Monomer in Polymer Chemistry
The terminal alkene (1-butene) structure of this compound makes it a suitable monomer for polymerization reactions. The presence of the bromo- and p-tolyl- substituents allows for the synthesis of polymers with unique functional properties.
Copolymerization with Olefins (e.g., Ziegler-Natta Polymerization)
Ziegler-Natta catalysts are widely used for the polymerization of terminal alkenes (alpha-olefins) like ethylene and propylene. cram.com These catalytic systems, typically based on titanium compounds and organoaluminum co-catalysts, can be used to copolymerize simple olefins with functionalized monomers. cram.commdpi.comorganic-chemistry.org this compound can act as a comonomer in such reactions, being incorporated into a growing polyolefin chain (e.g., polyethylene or polypropylene).
The incorporation of this bulky, functionalized monomer would disrupt the regular polymer chain structure, leading to materials with modified physical properties, such as lower crystallinity and density, compared to their homopolymer counterparts. This is a common strategy for producing linear low-density polyethylene (LLDPE).
Synthesis of Functionalized Polymers (e.g., Anion Exchange Membranes Precursors)
The bromine atom on the monomer unit serves as a reactive handle for post-polymerization modification. This is a powerful strategy for creating functionalized polymers where the desired functionality might interfere with the polymerization catalyst.
A significant application in this area is the synthesis of precursors for anion exchange membranes (AEMs). AEMs are critical components in electrochemical devices like fuel cells and water electrolyzers. researchgate.netchemtube3d.comorganic-chemistry.org The synthesis of AEMs often involves preparing a polymer with reactive sites that can be converted into cationic groups. chemtube3d.comnih.gov
Following the copolymerization of this compound with a base olefin, the bromo-groups along the polymer backbone can be converted to quaternary ammonium groups through reactions with tertiary amines (e.g., trimethylamine). These cationic groups enable the transport of anions (like hydroxide ions) through the membrane.
| Polymerization Step | Description |
| Copolymerization | This compound is copolymerized with an olefin (e.g., ethylene) using a Ziegler-Natta catalyst to form a polyolefin backbone with pendant bromo-functionalized groups. |
| Functionalization | The resulting copolymer is treated with a tertiary amine (e.g., trimethylamine) to convert the bromo groups into quaternary ammonium cationic sites via nucleophilic substitution. |
| Membrane Casting | The functionalized polymer (ionomer) is dissolved and cast into a thin, durable membrane, which now possesses anion-conducting properties. |
Precursor for Carbon-Carbon Bond Formation Reactions
The vinyl bromide functional group is a cornerstone of modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions that form new carbon-carbon bonds. researchgate.net These reactions are highly valued for their efficiency and functional group tolerance.
This compound is an ideal substrate for several such reactions:
Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron compound (like a boronic acid) using a palladium catalyst and a base. nih.govrsc.org This would produce a substituted styrene derivative, effectively replacing the bromine atom with a new aryl or vinyl group.
Heck Reaction: In the Heck reaction, the vinyl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction would form a new carbon-carbon bond at the site of the bromine, leading to the synthesis of substituted dienes. researchgate.net
Grignard Reaction: The vinyl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. wikipedia.orgrsc.orgsfu.ca This organomagnesium compound is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and produce alcohols. sfu.ca
The table below summarizes the potential outcomes of these key C-C bond formation reactions.
| Reaction Name | Coupling Partner | Catalyst/Reagent | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | 2-(R)-4-(4-methylphenyl)-1-butene |
| Heck Reaction | Alkene (R'-CH=CH₂) | Pd catalyst, Base | Substituted 1,3-diene |
| Grignard Formation | Mg metal | Ether (solvent) | 2-(MgBr)-4-(4-methylphenyl)-1-butene |
| Grignard + Carbonyl | R'-C(=O)R'' | (from above) | Substituted allylic alcohol |
These reactions highlight the exceptional utility of this compound as a precursor for generating diverse and complex organic molecules.
Future Research Directions and Unexplored Reactivity
Development of Novel Stereoselective Syntheses
The synthesis of tetrasubstituted alkenes, particularly those with defined stereochemistry, remains a significant challenge in organic synthesis. rsc.org Future research into "2-Bromo-4-(4-methylphenyl)-1-butene" would greatly benefit from the development of novel stereoselective synthetic routes. Current methods for creating vinylic bromides often involve multi-step sequences that may lack stereocontrol. nih.gov
Key areas for exploration could include:
Stereoselective Bromination Strategies: Investigating chiral brominating agents or catalyst systems that can introduce the bromine atom across a double bond with high facial selectivity.
Catalytic Asymmetric Cross-Coupling: Developing methods where a simpler precursor is coupled with a bromine source under the influence of a chiral catalyst to directly generate the desired stereoisomer.
Substrate-Controlled Diastereoselective Reactions: Designing precursors with existing stereocenters that can direct the stereochemical outcome of the bromine installation.
A summary of potential stereoselective approaches is presented in Table 1.
| Synthetic Approach | Description | Potential Advantages |
| Chiral Brominating Agents | Utilization of enantiopure N-bromo-succinimide (NBS) derivatives or other chiral bromine sources. | Direct introduction of chirality in the bromination step. |
| Asymmetric Catalysis | Transition metal-catalyzed hydrobromination or cross-coupling using chiral ligands. | High enantioselectivities and catalytic turnover. |
| Substrate Control | Use of chiral auxiliaries or existing stereocenters to direct the approach of the brominating agent. | Predictable diastereoselectivity based on substrate geometry. |
These approaches, if successful, would provide access to enantiomerically enriched "this compound," opening new avenues for its use in asymmetric synthesis.
Exploration of Unconventional Catalytic Transformations
The vinylic bromide moiety in "this compound" is a prime handle for a variety of catalytic transformations, most notably palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.orgorganic-chemistry.org While standard Suzuki, Heck, and Stille couplings are anticipated to be applicable, future research should focus on more unconventional transformations.
Promising areas of investigation include:
cine-Substitution Reactions: A novel reactivity pattern for vinylic bromides involves a palladium-catalyzed C-N coupling followed by a Michael addition, resulting in cine-substitution, where the new substituent is attached to the adjacent carbon. organic-chemistry.orgrsc.org Applying this to "this compound" could lead to the synthesis of novel enamines and their derivatives.
Dual Catalysis Systems: Combining transition metal catalysis with other catalytic modes, such as photoredox or enzymatic catalysis, could unlock new reaction pathways. For instance, a photoredox/nickel dual catalytic system could enable novel C-H vinylation reactions. mdpi.com
Carbene and Nitrene Insertions: Exploring the reaction of the double bond with catalytically generated carbenes or nitrenes could lead to the formation of complex cyclopropane or aziridine structures, respectively.
Table 2 outlines some potential unconventional catalytic transformations.
| Transformation | Catalyst System | Potential Product |
| cine-Substitution | Palladium/Amine | Substituted Enamines |
| Photoredox/Nickel Dual Catalysis | Ir or Ru photocatalyst / Ni catalyst | C-H Vinylated Products |
| Cyclopropanation | Rhodium or Copper catalyst / Diazo compound | Functionalized Cyclopropanes |
The development of these transformations would significantly expand the synthetic utility of "this compound."
Advanced Mechanistic Insights into Vinylic Bromide Reactivity
A deeper understanding of the reaction mechanisms involving vinylic bromides is crucial for the rational design of new reactions and catalysts. For "this compound," several mechanistic questions remain unanswered.
Future research could focus on:
Computational Studies: Employing Density Functional Theory (DFT) calculations to model the transition states of various catalytic cycles, such as oxidative addition, migratory insertion, and reductive elimination in palladium-catalyzed reactions. nih.gov This can help in understanding the factors that control regioselectivity and stereoselectivity.
In-situ Spectroscopic Analysis: Utilizing techniques like NMR, IR, and mass spectrometry to monitor reactions in real-time and identify key intermediates. This can provide direct evidence for proposed mechanistic pathways.
Kinetic Studies: Performing detailed kinetic analysis to determine the rate-determining steps of catalytic reactions and to understand the influence of ligands, solvents, and other reaction parameters.
Gaining these advanced mechanistic insights will be instrumental in optimizing existing reactions and discovering new reactivity patterns for "this compound" and other vinylic bromides.
Potential for Complex Molecule Synthesis (as a building block)
Vinylic halides are valuable building blocks in organic synthesis, providing a platform for the construction of more complex molecular architectures. researchgate.net "this compound" is well-suited for this role due to its combination of a reactive vinylic bromide and a modifiable aromatic ring.
Potential applications as a building block include:
Natural Product Synthesis: The structural motif present in this compound could serve as a key fragment in the total synthesis of various natural products.
Pharmaceutical Drug Discovery: The ability to introduce diverse functionalities through cross-coupling reactions makes it an attractive scaffold for the synthesis of new drug candidates. DNA-encoded library (DEL) technology, which benefits from robust building blocks, could be a particularly relevant application area. nih.gov
Materials Science: Incorporation of this unit into larger conjugated systems could lead to the development of new organic materials with interesting photophysical or electronic properties.
The versatility of "this compound" as a synthetic building block is highlighted by the range of potential coupling partners, as shown in Table 3.
| Coupling Partner | Reaction Type | Resulting Structure |
| Boronic Acids/Esters | Suzuki Coupling | Aryl or Alkenyl Substituted Butenes |
| Alkenes | Heck Coupling | Conjugated Dienes |
| Amines | Buchwald-Hartwig Coupling | Enamines |
| Alkynes | Sonogashira Coupling | Enynes |
The strategic application of this building block could significantly streamline the synthesis of complex and valuable molecules.
Integration into Flow Chemistry and Sustainable Synthetic Approaches
Modern organic synthesis is increasingly focused on developing more sustainable and efficient processes. researchgate.netresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation.
Future research should explore the integration of "this compound" into flow chemistry protocols. Key areas of focus could be:
Continuous Flow Synthesis: Developing a continuous process for the synthesis of the compound itself, potentially reducing waste and improving scalability.
In-line Catalytic Transformations: Performing catalytic reactions, such as cross-coupling, in a flow reactor. This can allow for the use of immobilized catalysts, which can be easily recovered and reused, contributing to a more sustainable process.
Telescoped Reactions: Designing multi-step sequences where the crude product from one flow reactor is directly fed into the next, avoiding intermediate purification steps and minimizing solvent usage.
The adoption of flow chemistry and other green synthetic methodologies would not only improve the efficiency of reactions involving "this compound" but also align its synthesis and application with the principles of sustainable chemistry. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-bromo-4-(4-methylphenyl)-1-butene, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via bromination of 4-(4-methylphenyl)-1-butene using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents (e.g., CCl₄) . Alternative methods may involve electrophilic aromatic substitution if precursor functionalities allow. Purity validation requires a combination of techniques:
- Chromatography: HPLC or GC-MS to confirm absence of byproducts (e.g., di-brominated isomers).
- Spectroscopy: H/C NMR to verify regioselectivity (e.g., absence of allylic bromination artifacts) .
- Elemental Analysis: Confirm Br content aligns with theoretical values (±0.3% deviation).
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction resolves bond lengths/angles (e.g., C-Br bond ~1.9 Å, confirming bromine position) . SHELX software (SHELXL/SHELXS) is recommended for refinement, though care is needed to address potential twinning in allylic bromides .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H] or [M]) and isotopic pattern matching Br/Br ratios.
- FT-IR: Peaks at ~550–600 cm (C-Br stretch) and ~1600 cm (aromatic C=C) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The methyl group on the phenyl ring introduces steric hindrance, while the bromine’s electronegativity directs reactivity. For Suzuki-Miyaura couplings:
- Ligand Selection: Bulky ligands (e.g., SPhos) mitigate steric interference at the aryl-Br site .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance Pd catalyst stability but may promote β-hydride elimination in butene chains. Kinetic studies (monitored via F NMR with fluorinated substrates) are advised to track regioselectivity .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict transition-state energies for competing pathways (e.g., oxidative addition vs. elimination) .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray results) be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity):
- Variable-Temperature NMR: Identify coalescence temperatures for rotamers (e.g., butene chain rotation) .
- NOESY/ROESY: Detect through-space interactions to validate proposed conformers.
- Complementary Techniques: Compare X-ray torsion angles with computational models (e.g., Molecular Mechanics) to reconcile solution vs. solid-state structures .
Q. What strategies mitigate decomposition during storage or catalytic applications?
Methodological Answer: Instability often stems from light-induced C-Br cleavage or hydrolysis. Mitigation includes:
- Storage: Dark, anhydrous conditions at –20°C with molecular sieves.
- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .
- In Situ Generation: Use precursors (e.g., silyl-protected derivatives) in catalytic cycles to avoid isolating the bromide .
Critical Analysis of Evidence
- SHELX Refinement Limitations: While SHELX is robust for small molecules, its handling of disordered allylic systems (common in bromoalkenes) may require manual intervention .
- Synthetic Reproducibility: and highlight bromination conditions but lack kinetic data (e.g., reaction half-life under varying temps). Researchers should optimize stoichiometry (NBS:substrate ≥1.1:1) to prevent incomplete conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
